molecular formula C12H25NO3 B13335701 tert-Butyl (R)-(1-hydroxy-2-methylhexan-2-yl)carbamate

tert-Butyl (R)-(1-hydroxy-2-methylhexan-2-yl)carbamate

Cat. No.: B13335701
M. Wt: 231.33 g/mol
InChI Key: CXQUUJWMDUPFED-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl ®-(1-hydroxy-2-methylhexan-2-yl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. The tert-butyl group in this compound provides steric hindrance, making it a useful intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-(1-hydroxy-2-methylhexan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate alcohol or amine. One common method is the palladium-catalyzed cross-coupling reaction with aryl halides using cesium carbonate as a base in 1,4-dioxane . Another method involves the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or pyridine .

Industrial Production Methods

Industrial production of tert-Butyl ®-(1-hydroxy-2-methylhexan-2-yl)carbamate often employs continuous flow microreactor systems, which offer improved efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-(1-hydroxy-2-methylhexan-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of tert-Butyl ®-(1-hydroxy-2-methylhexan-2-yl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. This allows for selective reactions to occur at other functional groups in the molecule . The compound can be deprotected under acidic conditions, releasing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl ®-(1-hydroxy-2-methylhexan-2-yl)carbamate is unique due to its specific steric and electronic properties provided by the tert-butyl group. This makes it particularly useful in reactions where selective protection and deprotection of amines are required .

Properties

Molecular Formula

C12H25NO3

Molecular Weight

231.33 g/mol

IUPAC Name

tert-butyl N-[(2R)-1-hydroxy-2-methylhexan-2-yl]carbamate

InChI

InChI=1S/C12H25NO3/c1-6-7-8-12(5,9-14)13-10(15)16-11(2,3)4/h14H,6-9H2,1-5H3,(H,13,15)/t12-/m1/s1

InChI Key

CXQUUJWMDUPFED-GFCCVEGCSA-N

Isomeric SMILES

CCCC[C@](C)(CO)NC(=O)OC(C)(C)C

Canonical SMILES

CCCCC(C)(CO)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.